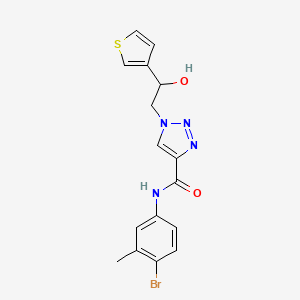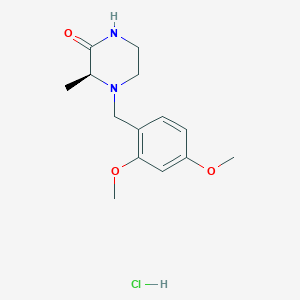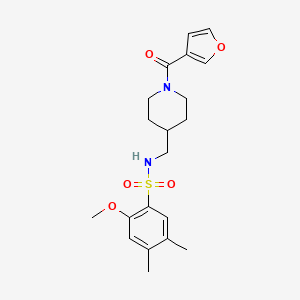
N-(4-bromo-3-methylphenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-bromo-3-methylphenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide" is a complex molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative.
Synthesis Analysis
The synthesis of related compounds involves the coupling of various building blocks to create complex molecules with specific properties. For instance, paper discusses the use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in the synthesis of fluorescent dyes. These dyes display a range of fluorescence due to the presence of different moieties. Similarly, the synthesis of the compound may involve the coupling of a triazole moiety with a brominated methylphenyl group and a thiophene derivative, potentially through similar methods such as amination and removal of protecting groups as seen in paper .
Molecular Structure Analysis
The molecular structure of related compounds can be quite complex, as seen in paper , where a monoclinic polymorph of an N-ethoxycarbonyl-N'-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea is described. The triazole ring in this compound forms dihedral angles with the phenyl ring, which could be similar to the angles formed between the triazole and phenyl rings in the compound of interest. The presence of intramolecular hydrogen bonds in the structure described in paper suggests that similar intramolecular interactions may be present in "N-(4-bromo-3-methylphenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide," potentially affecting its molecular geometry and stability.
Chemical Reactions Analysis
The chemical reactions involving compounds with triazole rings or thioamide groups can be quite varied. For example, the fluorescent dyes synthesized in paper undergo excited state proton transfer (ESPT) to emit light, and the solvatochromism observed suggests that emission originates from intramolecular charge transfer (ICT) excited states. The compound of interest may also participate in similar reactions due to its triazole and thioamide functionalities, leading to potential applications in fluorescence or as a reactant in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. The fluorescent dyes in paper show a wide range of emission wavelengths and quantum yields, indicating that the compound may also exhibit fluorescence with specific characteristics depending on its environment. The solvatochromism and dual fluorescence observed in paper suggest that the compound may have similar properties, such as sensitivity to the solvent environment and the ability to form different ionic states under excitation. The polymorphism described in paper also indicates that the compound may exist in different crystalline forms, which could affect its physical properties such as melting point, solubility, and stability.
科学的研究の応用
Antimicrobial Activity
Triazole derivatives have been synthesized and evaluated for their antimicrobial activity. For example, compounds bearing the triazole moiety, alongside other heterocyclic structures, have demonstrated good to moderate activity against a range of microorganisms, including bacteria and fungi. This indicates the potential of triazole derivatives, similar to the compound , for use in developing new antimicrobial agents (Šermukšnytė et al., 2022), (Ünver et al., 2008).
Anticancer Activity
Research into triazole derivatives has also uncovered their potential in anticancer treatments. Studies have shown that certain triazole compounds exhibit cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancers. This suggests that triazole derivatives, through careful design and synthesis, can be tailored to target specific types of cancer cells, presenting a pathway for the development of new anticancer drugs (Šermukšnytė et al., 2022).
Chemical Synthesis
The versatility of triazole compounds extends to chemical synthesis, where they serve as key intermediates or reactants in the production of complex molecules. For instance, triazole derivatives have been used in the synthesis of CCR5 antagonists, highlighting their role in the development of molecules with significant therapeutic potential. The practical synthesis methods for these compounds underscore their importance in organic chemistry and pharmaceutical development (Ikemoto et al., 2005).
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c1-10-6-12(2-3-13(10)17)18-16(23)14-7-21(20-19-14)8-15(22)11-4-5-24-9-11/h2-7,9,15,22H,8H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMZTKZFBYNZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2499789.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol](/img/structure/B2499792.png)
![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2499794.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)





![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)
![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)